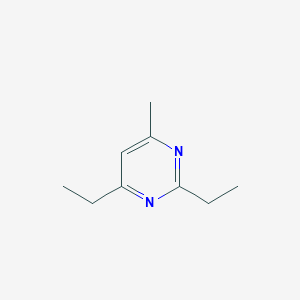
2,4-Diethyl-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethyl-6-methylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of ethyl groups at positions 2 and 4, and a methyl group at position 6 on the pyrimidine ring. Pyrimidines are known for their biological activity and are found in many natural and synthetic compounds with significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethyl-6-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with formamide in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to yield the desired pyrimidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diethyl-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl positions, where halogenating agents like bromine or chlorine can introduce halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated pyrimidine derivatives.
Scientific Research Applications
2,4-Diethyl-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Pyrimidine derivatives are explored for their potential as antiviral, antibacterial, and anticancer agents.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Diethyl-6-methylpyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit or activate enzymes by binding to their active sites. The compound may also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to disruptions in cellular processes. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
2,4-Diethyl-6-methylpyrimidine: Unique due to its specific substitution pattern.
4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and use as a precursor in various syntheses.
2,4-Dichloro-5-methylpyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound stands out due to its specific ethyl and methyl substitutions, which confer unique chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2,4-diethyl-6-methylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-4-8-6-7(3)10-9(5-2)11-8/h6H,4-5H2,1-3H3 |
InChI Key |
OOWQHHAQKGGIKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=C1)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















